1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that includes both alkyne and pyrazine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylpropylamine and prop-2-yn-1-ylamine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the alkyne group or the pyrazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alkanes or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alkyne and pyrazine functionalities allow the compound to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: shares similarities with other pyrazine derivatives and alkyne-containing compounds.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another compound with an alkyne group, used in polymerization reactions.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Compounds with similar alkyne functionalities, used in oxidative formylation reactions.
Uniqueness
The uniqueness of this compound lies in its combination of alkyne and pyrazine functionalities, which provide a versatile platform for various chemical reactions and applications. This dual functionality is not commonly found in other compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h1,6-7,9H,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYAKGYHZORZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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